Nimbocinone

Triterpenoid Neem Chemistry Structure Elucidation

Generic neem limonoid fractions lack Nimbocinone's defining 26-hydroxy and epoxy-dihydroxy side chain-critical for SAR where hydroxylation patterns influence target engagement. • **Structural Uniqueness:** First & only 26-hydroxytriterpenoid from Azadirachta indica; lanostane scaffold with 21,23-epoxy-24,26-dihydroxy substitution. • **Reported Bioactivity:** Antidiabetogenic activity (preliminary); candidate for SHP2/HSP90 oncology screening based on class-level in silico data. • **Supply Certainty:** Available for immediate R&D shipment. Verified purity ≥98%.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B12379978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNimbocinone
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC(CO)C(C1CC(=CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)O
InChIInChI=1S/C30H46O4/c1-18(16-31)26(33)23-15-19(17-34-23)20-9-13-30(6)22-7-8-24-27(2,3)25(32)11-12-28(24,4)21(22)10-14-29(20,30)5/h7,17-18,20-21,23-24,26,31,33H,8-16H2,1-6H3/t18-,20-,21-,23+,24-,26+,28+,29-,30+/m0/s1
InChIKeyAIPJHGJDKFLPMI-WRAQZVPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nimbocinone Structural Identity & Procurement


Nimbocinone is a triterpenoid first isolated from fresh, undried winter leaves of Azadirachta indica (neem) . Its molecular formula is C30H46O4, with a molecular weight of 470.68 g/mol . Structural elucidation revealed nimbocinone as the first 26-hydroxytriterpenoid identified from any part of the neem tree . This compound has been associated with antidiabetogenic and antimicrobial activities in preliminary reports.

Structural Identity First 26-hydroxytriterpenoid from neem, with unique 21,23-epoxy-24,26-dihydroxy side-chain
Procurement Context Distinct from abundant limonoids (nimbocinol, azadiradione); enables side-chain SAR studies
Research Use Natural product tool for triterpenoid scaffold diversification and mechanistic investigation

Nimbocinone Structural Differentiation


Nimbocinone possesses a unique 26-hydroxytriterpenoid skeleton that is not shared by other major neem limonoids such as nimbin, azadirachtin, or nimbocinol . This structural distinction translates to potential differences in biological target engagement, as the C-26 hydroxyl group may confer unique hydrogen-bonding capabilities and molecular recognition features . Furthermore, crude neem extracts contain a complex mixture of over 140 compounds, including flavonoids, coumarins, tannins, and numerous triterpenoids with varying and sometimes opposing bioactivities . Consequently, substituting pure nimbocinone with a generic neem extract or a structurally related analog introduces substantial experimental variability and compromises mechanistic interpretation. The evidence below quantifies where available differentiation exists.

Structural Divergence

The 26-hydroxy and epoxy-dihydroxy side-chain in nimbocinone is absent in nimbocinol, azadiradione, and salannin; bioactivity extrapolation may not transfer.

Functional Variability

Minor structural changes (e.g., 7-acetyl) alter pesticidal profiles; nimbocinone's unique scaffold may exhibit distinct SAR from tested limonoids.

Procurement Precision

Generic neem extracts or alternative purified limonoids cannot be directly substituted for 26-hydroxytriterpenoid-specific investigations.

Nimbocinone Comparative Evidence


SHP2 Binding Affinity: Nimbocinol vs SHP099

Nimbocinone was identified as the first 26-hydroxytriterpenoid ever isolated from any part of the neem tree (Azadirachta indica), distinguishing it from the predominantly limonoid (tetranortriterpenoid) and steroid constituents typically reported from this species . Comparative structural analysis against co-isolated sitosterol and stigmasterol, as well as against known neem triterpenoids such as nimocinol and azadirachtin, confirms the presence of a unique C-26 hydroxyl group on the triterpenoid backbone .

SHP2 Binding Affinity
Class-level inference
−10.463 kcal/mol
Supports SHP2 inhibitor screening rationale for neem triterpenoids
Nimbocinone not directly tested; in silico docking of nimbocinol
Triterpenoid Neem Chemistry Structure Elucidation

Larvicidal Activity: Nimbocinol vs Azadiradione & Salannin

Multiple vendor datasheets and secondary sources report that nimbocinone exhibits antidiabetogenic activity . However, primary literature providing IC50 values, in vivo efficacy metrics, or direct head-to-head comparisons against standard antidiabetic agents (e.g., metformin) or other neem limonoids (e.g., nimbin, azadirachtin) was not identified in the accessible public domain. The available data constitute a qualitative claim of activity without quantifiable differentiation.

Larvicidal Activity
Class-level inference
Nimbocinol EC50 82.4–92.2 mg/kg
Azadiradione 102.1–109.6 mg/kg
Supports larvicidal screening of non-azadirachtin limonoids
Nimbocinol data; nimbocinone-specific EC50 needed
Antidiabetic Metabolic Disease Neem

Anti-Inflammatory NO Inhibition vs L-NMMA

Vendor descriptions indicate that nimbocinone exhibits antimicrobial activity . In contrast, related neem limonoids such as Compound 2 (17β-hydroxynimbocinol) have reported MIC values of 32 mg/L against Escherichia coli and 128 mg/L against Staphylococcus epidermidis . No primary study providing MIC or zone-of-inhibition data specifically for nimbocinone was found in the accessible literature. The antimicrobial claim remains unquantified for this compound.

Anti-Inflammatory NO Inhibition
Class-level inference
Compound 73 IC50 4.6 μM
L-NMMA IC50 65.6 μM
Ranked among 21 active limonoids; supports anti-inflammatory potential of class
Requires nimbocinone-specific validation
Antimicrobial Neem Triterpenoid

Antibacterial MIC Spectrum Across Limonoids

In silico docking studies of non-azadirachtin limonoids against the ecdysone receptor of Helicoverpa armigera identified nimbolide, azadirone, nimolinone, meliacinol, nimbocinol, and azadiradione as top binders; nimbocinone was not reported among the compounds tested or was not a top hit . In a separate computational study targeting SHP2 and HSP90 oncogenic proteins, nimbocinol demonstrated superior binding affinity to SHP2 (-10.463 kcal/mol) compared to the reference inhibitor SHP099 (-10.009 kcal/mol), while nimbocinone was not evaluated . This suggests that nimbocinone may not be the optimal choice for insecticidal or anticancer target engagement relative to other neem limonoids with demonstrated docking scores.

Antibacterial MIC Spectrum
Class-level inference
17β-hydroxynimbocinol MIC 32–128 mg/L
E. coli, S. epidermidis, P. aeruginosa
Supports antimicrobial screening of neem limonoids
Pathogen-specific MIC requires nimbocinone verification
Molecular Docking Neem Limonoids In Silico

Nimbocinone Priority Applications


Structural Novelty for Triterpenoid SAR

Nimbocinone's unique 26-hydroxytriterpenoid skeleton makes it a valuable reference compound for SAR investigations aimed at understanding how C-26 hydroxylation influences bioactivity within the neem triterpenoid class . Researchers comparing nimbocinone with des-hydroxy analogs (e.g., nimocinol) can probe the contribution of this hydroxyl group to target binding or cellular effects. This application leverages the compound's structural novelty rather than its potency.

SHP2/HSP90 Dual Inhibition Screening

Given its specific isolation from fresh, undried winter leaves of Azadirachta indica , nimbocinone may serve as a chemical marker for authenticating and standardizing neem leaf extracts intended for antidiabetic research. Its presence can differentiate leaf-derived preparations from seed-derived extracts, which are rich in azadirachtin and limonoids but may lack this 26-hydroxytriterpenoid.

Antidiabetogenic Mechanism Investigation

Despite the lack of quantitative IC50 data, nimbocinone's reported antidiabetogenic activity warrants its inclusion in exploratory in vitro screens (e.g., glucose uptake assays, α-glucosidase inhibition) as a test article. Researchers should always run positive controls (e.g., metformin, acarbose) and consider including structurally related neem compounds (e.g., nimbin) for comparative analysis to contextualize any observed effects.

Non-Azadirachtin Biopesticide Optimization

The original isolation paper provides detailed spectral data (IR, UV, NMR, MS) for nimbocinone , making it a useful reference standard for chromatographic method development and compound identification in neem phytochemistry. Procurement of a pure sample enables calibration of HPLC-UV or LC-MS systems for quantifying this triterpenoid in plant extracts.

Application
Selection Property
Validation Focus
Triterpenoid SAR studies
Structural novelty (26-hydroxy side-chain)
Side-chain SAR validation vs non-hydroxylated analogs
SHP2/HSP90 dual-target screening
Class-level SHP2 binding potential
Empirical binding assay confirmation
Antidiabetogenic mechanism research
Reported antidiabetogenic activity
Mechanism-of-action validation and potency quantification
Non-azadirachtin biopesticide optimization
Non-azadirachtin scaffold
Larvicidal EC50 determination against target pest species

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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